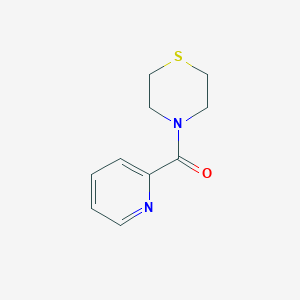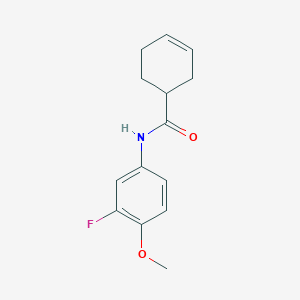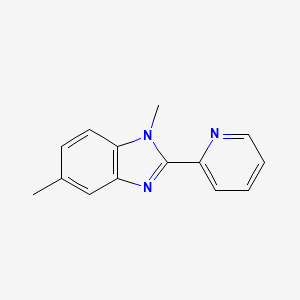
1-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazole-4-carboxamide, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TAK-242 is a selective inhibitor of Toll-like receptor 4 (TLR4) signaling, which plays a critical role in the innate immune response.
Mecanismo De Acción
1-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazole-4-carboxamide is a selective inhibitor of TLR4 signaling, which plays a critical role in the innate immune response. TLR4 is a transmembrane receptor that recognizes pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon binding to PAMPs or DAMPs, TLR4 activates a signaling cascade that leads to the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 1-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazole-4-carboxamide inhibits TLR4 signaling by binding to the intracellular domain of TLR4, thereby preventing the recruitment of adaptor proteins and downstream signaling molecules.
Biochemical and Physiological Effects:
1-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazole-4-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 1-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazole-4-carboxamide has also been shown to have anti-tumor effects by inhibiting the proliferation and survival of cancer cells. In addition, 1-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazole-4-carboxamide has been shown to have anti-viral effects by inhibiting the replication of certain viruses, such as dengue virus and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazole-4-carboxamide in lab experiments is its selectivity for TLR4 signaling, which allows for the specific inhibition of this pathway without affecting other signaling pathways. Another advantage is its ability to inhibit TLR4 signaling in a dose-dependent manner, which allows for the fine-tuning of the level of inhibition. However, one limitation of using 1-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazole-4-carboxamide in lab experiments is its relatively short half-life, which requires frequent dosing.
Direcciones Futuras
There are several future directions for the study of 1-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazole-4-carboxamide. One direction is the development of more potent and selective TLR4 inhibitors. Another direction is the investigation of the potential applications of 1-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazole-4-carboxamide in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, the combination of 1-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazole-4-carboxamide with other therapeutic agents, such as chemotherapy or immunotherapy, could enhance its anti-tumor effects. Finally, the development of 1-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazole-4-carboxamide as a therapeutic agent for the treatment of viral infections, such as COVID-19, is an area of active research.
Métodos De Síntesis
1-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazole-4-carboxamide is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the reaction of 2,6-dichloropyrazine with tert-butylamine, followed by the reaction of the resulting compound with 3-(2-bromoacetyl)-2,4,6-trimethylphenyl isocyanate. The final step involves the reaction of the resulting compound with 2-propan-2-yl-3-(3-pyrazolyl)acrylate. The resulting compound is then purified using chromatography to obtain 1-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazole-4-carboxamide.
Aplicaciones Científicas De Investigación
1-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. 1-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazole-4-carboxamide has been studied in various pre-clinical and clinical trials for the treatment of sepsis, cancer, and viral infections. 1-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazole-4-carboxamide has also been shown to have potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
1-tert-butyl-N-(2-propan-2-ylpyrazol-3-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O/c1-10(2)19-12(6-7-15-19)17-13(20)11-8-16-18(9-11)14(3,4)5/h6-10H,1-5H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQJQKIWIJBZPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)NC(=O)C2=CN(N=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dimethyl-N-[(6-methylpyridin-3-yl)methyl]propanamide](/img/structure/B7527388.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(methoxymethyl)phenyl]acetamide](/img/structure/B7527394.png)
![2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B7527397.png)
![1-(4-benzylmorpholin-2-yl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B7527400.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-fluoro-N-methylbenzamide](/img/structure/B7527413.png)


![N-[5-[(3,4-dimethylphenyl)methyl]-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B7527433.png)
![N-[4-(1-methylbenzimidazol-2-yl)phenyl]acetamide](/img/structure/B7527434.png)
![N-[(4-bromothiophen-2-yl)methyl]-2,5-difluoro-N-methylbenzamide](/img/structure/B7527436.png)
![N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7527444.png)


![N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylbenzamide](/img/structure/B7527467.png)